
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide (DCBT) is a chemical compound that has been widely used in scientific research due to its unique properties. DCBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. It has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion and is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may alter the pH balance of cells and tissues, leading to changes in physiological processes.
生化学的および生理学的効果
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may lead to changes in acid-base balance and the regulation of pH in cells and tissues. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to inhibit the release of neurotransmitters by modulating calcium channels. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to protect against oxidative stress in the cardiovascular system.
実験室実験の利点と制限
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in lab experiments. Its effects on different physiological processes may be difficult to isolate, and its specificity for certain enzymes or channels may be limited.
将来の方向性
There are several future directions for 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide research. One area of interest is the development of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide derivatives with increased specificity for certain enzymes or channels. Another area of interest is the use of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide may have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has the potential to be a valuable tool for studying various physiological and biochemical processes, and its future applications in the treatment of diseases are promising.
合成法
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been synthesized using a variety of methods, including the reaction of 2-amino-5,7-dichlorobenzothiazole with butanoyl chloride, and the reaction of 2-amino-5,7-dichlorobenzothiazole with butyric anhydride. The yield of 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide synthesis varies depending on the method used, but the purity of the compound can be increased through recrystallization.
科学的研究の応用
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used in scientific research as a tool to study various physiological and biochemical processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been used to study the role of calcium channels in the modulation of neurotransmitter release. Additionally, 5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used to study the effects of oxidative stress on the cardiovascular system.
特性
CAS番号 |
101064-01-1 |
|---|---|
製品名 |
5,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
分子式 |
C11H10Cl2N2O4S |
分子量 |
337.2 g/mol |
IUPAC名 |
4-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChIキー |
AAZVWOXNLSJUDY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




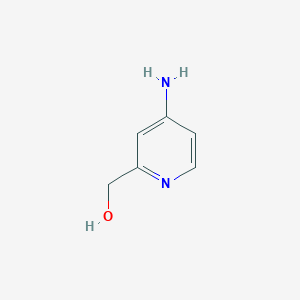
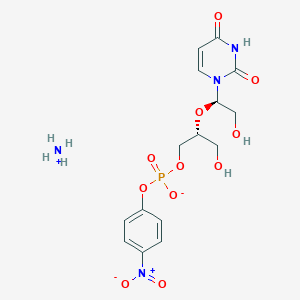
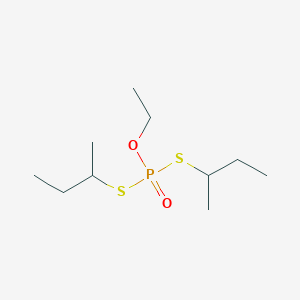

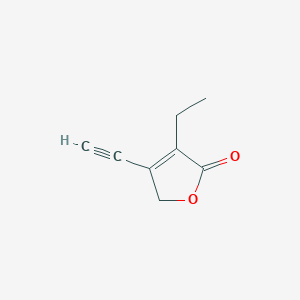
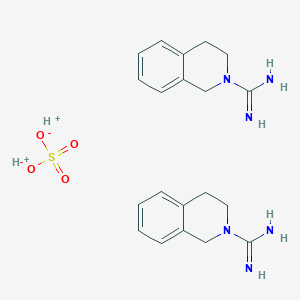


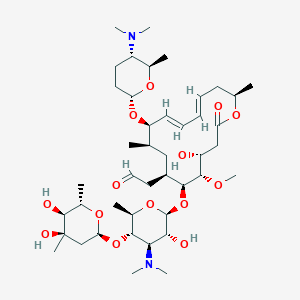

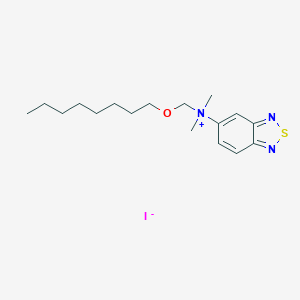
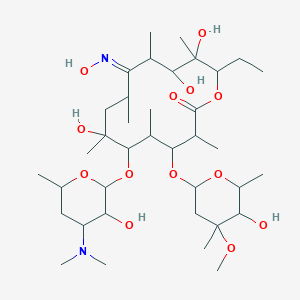
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)